Arsanilic acid
Overview
Description
Arsanilic acid, also known as aminophenyl arsenic acid or aminophenyl arsonic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group located in the 4-position on the benzene ring. This compound was first introduced medically in the late 19th century as Atoxyl, and its sodium salt was used as the first organic arsenical drug. due to its high toxicity, it was soon deemed unsuitable for human use .
Mechanism of Action
Target of Action
Arsanilic acid, also known as aminophenyl arsenic acid or aminophenyl arsonic acid, is an organoarsenic compound . The primary target of this compound is Lysozyme C in humans . Lysozyme C is an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria.
Mode of Action
It is known that this compound interacts with its target, lysozyme c, which may lead to changes in the function of this enzyme
Biochemical Pathways
Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . This compound, being an organoarsenic compound, may potentially affect these pathways.
Pharmacokinetics
It is known that this compound is used as a feed additive for enteric conditions in pigs and poultry , suggesting that it is orally bioavailable
Result of Action
This compound has been used as a veterinary feed additive promoting growth and to prevent or treat dysentery in poultry and swine . It can cause blindness and is ototoxic and nephrotoxic in animals . It’s also known that this compound can be transformed into highly toxic aromatic amines and inorganic arsenic species under certain conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, lower pH conditions favor ASA adsorption, while higher pH conditions inhibit its adsorption due to electrostatic repulsion and weakened hydrophobic interaction . The presence of phosphate also inhibits ASA adsorption because of the competitive effect . These findings suggest that the action, efficacy, and stability of this compound can be significantly influenced by the environmental conditions.
Biochemical Analysis
Biochemical Properties
These are organic compounds containing an aminobenzene moiety
Cellular Effects
Arsanilic acid has been found to have various effects on cells. For instance, it has been reported to cause blindness and is ototoxic and nephrotoxic in animals .
Temporal Effects in Laboratory Settings
One study reported that in mice, vestibular functions were worst at 2 days and recovered by 7 days after surgery with this compound
Dosage Effects in Animal Models
In animal models, this compound has been reported to cause blindness and is ototoxic and nephrotoxic
Transport and Distribution
One study reported that this compound, copper ion (Cu2+), and phosphate (PO43–) are widely used as feed additives for pigs and most of these three supplemented feed additives were excreted in feces and urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline and arsenic acid via an electrophilic aromatic substitution reaction:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This reaction results in the formation of this compound, which occurs as a zwitterion .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of p-nitrophenylarsonic acid. The process includes adjusting the pH of the p-nitrophenylarsonic acid solution, adding iron powder and sodium chloride, and heating the mixture. The final product is obtained through filtration, pH adjustment, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Arsanilic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic acid derivatives.
Reduction: The nitro group in p-nitrophenylarsonic acid can be reduced to form this compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of p-nitrophenylarsonic acid.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products:
Oxidation: Arsenic acid derivatives.
Reduction: this compound.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
Arsanilic acid has been widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of other organoarsenic compounds.
Biology: It has been used to study the effects of arsenic on biological systems.
Medicine: Historically, it was used as an antimicrobial agent before being replaced by less toxic alternatives.
Industry: this compound has been used as a feed additive to promote growth and prevent dysentery in poultry and swine
Comparison with Similar Compounds
Arsanilic acid is unique among organoarsenic compounds due to its specific structure and properties. Similar compounds include:
Phenylarsonic acid: Lacks the amino group present in this compound.
Roxarsone: Contains a hydroxyl group in addition to the amino and arsenic groups.
Nitarsone: Contains a nitro group instead of an amino group.
These compounds share some chemical properties with this compound but differ in their biological activities and applications .
Properties
IUPAC Name |
(4-aminophenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035138 | |
Record name | (4-Aminophenyl)arsonic acid | |
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Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Powder; [MSDSonline] | |
Record name | Arsanilic acid | |
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Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |
Record name | SID8139922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
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Density |
1.9571 @ 10 °C | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1880000000.0 [mmHg] | |
Record name | Arsanilic acid | |
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Color/Form |
Needles from water or alcohol, Crystalline powder | |
CAS No. |
98-50-0 | |
Record name | Arsanilic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |
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Record name | Arsanilic acid [USP:INN:BAN] | |
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Record name | Arsanilic acid | |
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Record name | ARSANILIC ACID | |
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Record name | p-Arsanilic acid | |
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Record name | Arsonic acid, As-(4-aminophenyl)- | |
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Record name | (4-Aminophenyl)arsonic acid | |
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Record name | Arsanilic acid | |
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Record name | ARSANILIC ACID | |
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Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
232 °C | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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